1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[310]hexan-2-yl]pyrimidine-2,4-dione typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts and protecting groups to ensure the desired selectivity and yield .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic scaffold or the pyrimidine moiety.
Substitution: The trityloxymethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.
Scientific Research Applications
1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclopropanedicarboxylic anhydride: A related compound with a similar bicyclic structure but different functional groups.
3-Oxabicyclo[3.1.0]hexane-2,4-dione:
Uniqueness
1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione is unique due to its combination of a trityloxymethyl group and a pyrimidine-2,4-dione moiety, which provides distinct chemical properties and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H24N2O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
1-[4-(trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H24N2O5/c31-23-16-17-30(27(32)29-23)26-25-24(35-25)22(34-26)18-33-28(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-17,22,24-26H,18H2,(H,29,31,32) |
InChI Key |
LASYVDMYFAPCBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C5C(O5)C(O4)N6C=CC(=O)NC6=O |
Origin of Product |
United States |
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